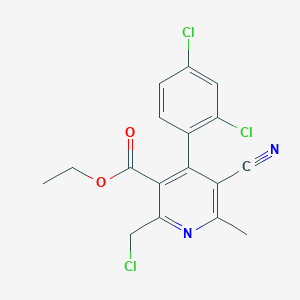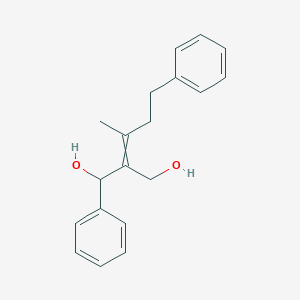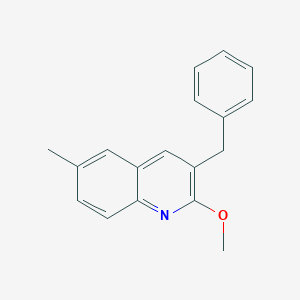![molecular formula C16H34O2Si B12621800 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol CAS No. 917883-14-8](/img/structure/B12621800.png)
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and research due to its reactivity and functional groups. The compound features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group for alcohols in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection is effective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The use of automated synthesis equipment and stringent reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol involves its reactivity with various reagents. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[tert-Butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol
- 8-[tert-Butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-one
- 8-[tert-Butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-amine
Uniqueness
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is unique due to its specific structure, which includes both a silyl protecting group and an enol functional group. This combination allows for versatile reactivity and application in various synthetic pathways .
Eigenschaften
CAS-Nummer |
917883-14-8 |
|---|---|
Molekularformel |
C16H34O2Si |
Molekulargewicht |
286.52 g/mol |
IUPAC-Name |
8-[tert-butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-ol |
InChI |
InChI=1S/C16H34O2Si/c1-8-15(13-14(2)17)11-9-10-12-18-19(6,7)16(3,4)5/h13-14,17H,8-12H2,1-7H3 |
InChI-Schlüssel |
IZLZEHCAMONLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(C)O)CCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
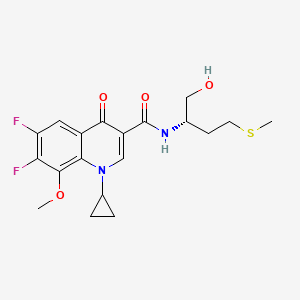

![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
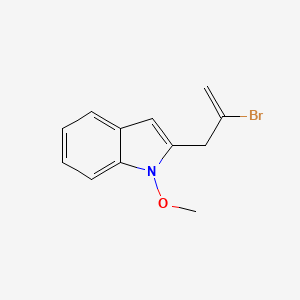
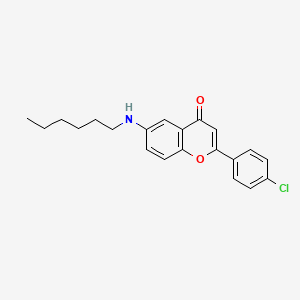
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
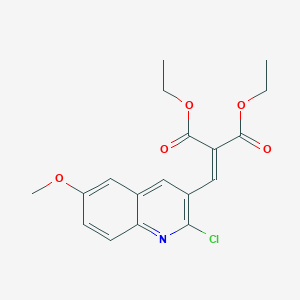
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)

